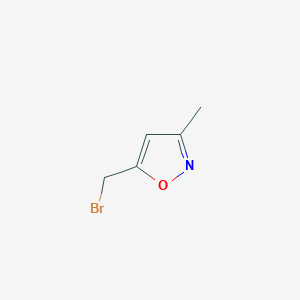
2-Bromo-4-fluorothioanisole
Overview
Description
Synthesis Analysis
The synthesis of related bromo-fluoro compounds involves various methods. For instance, a regioselective metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride is described, highlighting a general approach to synthesizing sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles . Another study reports the synthesis of 4-Bromo-2-fluorobiphenyl using a one-pot method starting from 4-bromo2-fluoroaniline bromate through diazotization and coupling reactions, with a focus on optimizing reaction conditions to improve yield and reduce costs . Additionally, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is detailed, involving multiple steps such as nitration, chlorination, N-alkylation, reduction, and condensation .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluorothioanisole is not directly analyzed in the provided papers. However, the structure of similar compounds, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, is confirmed using techniques like NMR spectroscopy and mass spectrometry . These techniques are essential for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions involved in the synthesis of bromo-fluoro compounds. For example, the regioselective synthesis of fluorosulfonyl triazoles from bromovinylsulfonyl fluoride involves reactions with organic azides . The synthesis of 4-Bromo-2-fluorobiphenyl includes diazotization and coupling reactions, which are sensitive to reaction conditions such as temperature and reagent ratios . The multi-step synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one includes reactions like nitration, chlorination, and condensation, demonstrating the complexity of synthesizing such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-fluorothioanisole are not discussed in the provided papers. However, the synthesis and characterization of related compounds suggest that properties such as melting points, yields, and molecular weights can be determined through experimental procedures like recrystallization, mass spectrometry, and NMR spectroscopy . These properties are crucial for understanding the behavior of the compounds and their potential applications.
Scientific Research Applications
Chemistry and Biochemistry
- Pharmacokinetics and Drug Development : DuP697, a molecule structurally related to 2-Bromo-4-fluorothioanisole, has been studied as a selective cyclooxygenase (COX-2) inhibitor. Its pharmacokinetics and potential as a COX-2 inhibitor have been evaluated, highlighting its role in the development of anti-inflammatory drugs (Pinto et al., 1996).
Materials Science
- Synthesis and Characterization : Research has focused on the synthesis of 2-Bromo-4-fluorothioanisole derivatives and their chemical properties. This includes the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals (Qiu et al., 2009).
Environmental Science
- Herbicide Metabolism : Studies have investigated the metabolism of herbicides, such as Fluorodifen, into volatile metabolites, including compounds structurally similar to 2-Bromo-4-fluorothioanisole. This research is crucial for understanding the environmental impact and degradation pathways of herbicides (Lamoureux et al., 1993).
Medical Research
- Antimicrobial and Antifungal Activities : Compounds structurally related to 2-Bromo-4-fluorothioanisole have been evaluated for their antimicrobial and antifungal properties. For instance, research on a thio halo-benzene derivative showed its potential as an antifungal agent (Loğoğlu et al., 2017).
Toxicology
- Metabolic Pathways and Toxicity Studies : Investigations into the metabolic pathways of psychoactive designer drugs, such as 4-Bromo-2,5-dimethoxyphenethylamine, provide insights into potential toxic effects and metabolism in various species, including humans (Carmo et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-fluoro-1-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGBAFLNAQHQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449682 | |
| Record name | 2-Bromo-4-fluorothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91524-70-8 | |
| Record name | 2-Bromo-4-fluorothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















